molecular formula C10H15NO B13168292 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile

6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile

Katalognummer: B13168292
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: FHPKEWYASUKWLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrile group and an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:

Analyse Chemischer Reaktionen

6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile group and spirocyclic structure. These interactions can modulate biological pathways and lead to various effects .

Vergleich Mit ähnlichen Verbindungen

6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of a nitrile group and an oxaspiro ring system, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

6-methyl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-8-3-2-5-10(6-4-8)9(7-11)12-10/h8-9H,2-6H2,1H3

InChI-Schlüssel

FHPKEWYASUKWLO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2(CC1)C(O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.